molecular formula C28H23BrN4O2S B12023314 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide CAS No. 538337-12-1

2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide

Cat. No.: B12023314
CAS No.: 538337-12-1
M. Wt: 559.5 g/mol
InChI Key: XEMURXGXXDVTBX-UHFFFAOYSA-N
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Description

2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a triazole ring, a bromophenoxy group, and a naphthylacetamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The bromophenoxy group is introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate alkylating agent. The final step involves the coupling of the triazole derivative with the naphthylacetamide moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and bromophenoxy group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
  • 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
  • 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-phenoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthylacetamide moiety, in particular, may enhance its interaction with biological targets and improve its overall efficacy in various applications.

Properties

CAS No.

538337-12-1

Molecular Formula

C28H23BrN4O2S

Molecular Weight

559.5 g/mol

IUPAC Name

2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H23BrN4O2S/c29-22-13-15-23(16-14-22)35-18-26-31-32-28(33(26)17-20-7-2-1-3-8-20)36-19-27(34)30-25-12-6-10-21-9-4-5-11-24(21)25/h1-16H,17-19H2,(H,30,34)

InChI Key

XEMURXGXXDVTBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)Br

Origin of Product

United States

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